2'',4''-Di-O-(E-p-Coumaroyl)afzelin
Overview
Description
2'',4''-Di-O-(E-p-Coumaroyl)afzelin is a naturally occurring flavonoid glycoside. It is derived from kaempferol, a type of flavonoid, and is found in various plants. This compound is known for its potential biological activities, including antimicrobial and antioxidant properties .
Mechanism of Action
Target of Action
2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin is primarily known for its antimicrobial properties . .
Mode of Action
As an antimicrobial agent, it is presumed to interact with microbial cells, leading to their destruction or growth inhibition .
Biochemical Pathways
Given its antimicrobial properties, it may interfere with essential biochemical pathways in microbial cells, leading to their death or growth inhibition .
Result of Action
The primary result of the action of 2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin is its antimicrobial effect. It is known to inhibit the growth of or kill microbes, thereby preventing or treating infections .
Biochemical Analysis
Biochemical Properties
2’‘,4’‘-Di-O-(E-p-Coumaroyl)afzelin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an alpha-glucosidase inhibitor . This interaction is crucial as alpha-glucosidase is an enzyme involved in carbohydrate metabolism, and its inhibition can help manage blood sugar levels. Additionally, 2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin interacts with other proteins and enzymes, influencing various metabolic pathways and cellular processes.
Cellular Effects
2’‘,4’‘-Di-O-(E-p-Coumaroyl)afzelin exhibits several effects on different cell types and cellular processes. It has been shown to attenuate mitochondrial damage, enhance mitochondrial biogenesis, and decrease the levels of mitophagy-related proteins such as parkin and PTEN-induced putative kinase 1 . These effects suggest that 2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin can improve cellular energy metabolism and protect cells from oxidative stress. Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential therapeutic benefits.
Molecular Mechanism
The molecular mechanism of 2’‘,4’‘-Di-O-(E-p-Coumaroyl)afzelin involves various binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly inhibiting alpha-glucosidase . This inhibition occurs through binding to the active site of the enzyme, preventing substrate access and subsequent catalysis. Additionally, 2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin may modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’‘,4’‘-Di-O-(E-p-Coumaroyl)afzelin have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin remains stable under specific storage conditions . Its degradation products and their impact on cellular processes require further investigation. Long-term studies in vitro and in vivo have demonstrated sustained beneficial effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as improved mitochondrial function and reduced oxidative stress . At higher doses, potential toxic or adverse effects may occur. It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
2’‘,4’‘-Di-O-(E-p-Coumaroyl)afzelin is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its inhibition of alpha-glucosidase affects carbohydrate metabolism, leading to altered glucose levels . Additionally, 2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin may modulate other metabolic pathways, contributing to its overall biochemical effects.
Transport and Distribution
The transport and distribution of 2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin within cells and tissues involve specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic applications and ensuring targeted delivery to specific tissues.
Subcellular Localization
2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and subsequent biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2'',4''-Di-O-(E-p-Coumaroyl)afzelin typically involves the esterification of kaempferol with p-coumaric acid. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate. Common solvents used in the synthesis include methanol, ethanol, and dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound involves the extraction of kaempferol from plant sources, followed by its chemical modification. The process includes purification steps such as crystallization and chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2'',4''-Di-O-(E-p-Coumaroyl)afzelin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
2'',4''-Di-O-(E-p-Coumaroyl)afzelin has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of flavonoid chemistry and for the synthesis of other complex molecules.
Biology: The compound is studied for its potential antimicrobial and antioxidant activities, making it a candidate for developing new therapeutic agents.
Medicine: Research is ongoing to explore its potential in treating various diseases, including cancer and inflammatory conditions.
Industry: It is used in the formulation of natural health products and cosmetics due to its antioxidant properties
Comparison with Similar Compounds
2'',4''-Di-O-(E-p-Coumaroyl)afzelin is unique due to its dual esterification with p-coumaric acid. Similar compounds include:
Kaempferol: The parent flavonoid, which lacks the esterification with p-coumaric acid.
Quercetin: Another flavonoid with similar antioxidant properties but different structural features.
2/,4/-Di-O-(Z-p-couMaroyl)afzelin: A geometric isomer with different biological activities
Properties
IUPAC Name |
[(2S,3R,4R,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H32O14/c1-20-35(51-30(45)16-6-21-2-10-24(40)11-3-21)34(48)38(52-31(46)17-7-22-4-12-25(41)13-5-22)39(49-20)53-37-33(47)32-28(44)18-27(43)19-29(32)50-36(37)23-8-14-26(42)15-9-23/h2-20,34-35,38-44,48H,1H3/b16-6+,17-7+/t20-,34+,35-,38+,39-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOHJUXDKSMQOG-NCLAQALISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)C=CC5=CC=C(C=C5)O)O)OC(=O)C=CC6=CC=C(C=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)/C=C/C5=CC=C(C=C5)O)O)OC(=O)/C=C/C6=CC=C(C=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H32O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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